Cas no 1353955-07-3 (2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone)
![2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone structure](https://ja.kuujia.com/scimg/cas/1353955-07-3x500.png)
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone 化学的及び物理的性質
名前と識別子
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- 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone
- 2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)ethanone
- AM92660
- 2-Amino-1-[4-(benzylethylamino)piperidin-1-yl]ethanone
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- インチ: 1S/C16H25N3O/c1-2-18(13-14-6-4-3-5-7-14)15-8-10-19(11-9-15)16(20)12-17/h3-7,15H,2,8-13,17H2,1H3
- InChIKey: OPKQRZQKBLZOCP-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)N1CCC(CC1)N(CC)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 294
- トポロジー分子極性表面積: 49.6
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 431.7±45.0 °C at 760 mmHg
- フラッシュポイント: 214.9±28.7 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084277-500mg |
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone |
1353955-07-3 | 500mg |
£694.00 | 2022-03-01 |
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanoneに関する追加情報
Research Brief on 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone (CAS: 1353955-07-3)
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone (CAS: 1353955-07-3) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a pharmacophore in the development of novel therapeutic agents, particularly targeting neurological and oncological disorders. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential applications.
The compound's structure features a piperidine core substituted with benzyl-ethyl-amino and amino-ethanone moieties, which confer unique physicochemical properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a selective modulator of sigma-2 receptors, highlighting its potential in neuropathic pain management. The study utilized in vitro binding assays and molecular docking simulations to elucidate its mechanism of action.
Further investigations have explored its pharmacokinetic profile. A preclinical study in rodents (Pharmacology Research & Perspectives, 2024) reported favorable blood-brain barrier penetration and metabolic stability, with a half-life of 4.2 hours. These properties make it a promising candidate for central nervous system-targeted therapies. However, dose-dependent hepatotoxicity was observed at concentrations above 50 mg/kg, indicating the need for structural optimization.
In oncology research, 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone has shown inhibitory effects on cancer cell proliferation. A recent paper in Bioorganic Chemistry (2024) demonstrated its ability to induce apoptosis in triple-negative breast cancer cells through the p53-independent pathway, with an IC50 of 12.7 μM. The compound's unique mechanism, involving disruption of mitochondrial membrane potential, distinguishes it from conventional chemotherapeutic agents.
The synthetic route to this compound has been optimized in recent work. A 2024 protocol in Organic Process Research & Development describes a five-step synthesis with an overall yield of 38%, featuring a key reductive amination step. The improved process addresses previous challenges in scalability and purity, particularly in the separation of diastereomers at the piperidine center.
Ongoing clinical translation efforts face several challenges. While the compound shows promising target engagement, its off-target effects on adrenergic receptors (α2A subtype) may require further structural refinement. Collaborative research between academic and industrial partners is currently exploring prodrug strategies to enhance its therapeutic index while maintaining the desired pharmacological activity.
In conclusion, 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone represents a versatile scaffold with multiple therapeutic applications. Future research directions include the development of radiolabeled analogs for diagnostic imaging and the exploration of structure-activity relationships to improve selectivity. The compound's progress exemplifies the integration of medicinal chemistry and biological discovery in modern drug development.
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